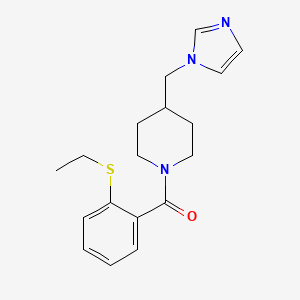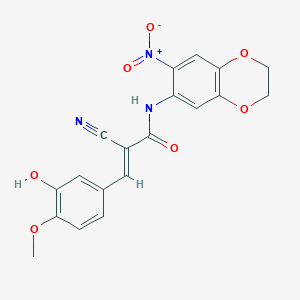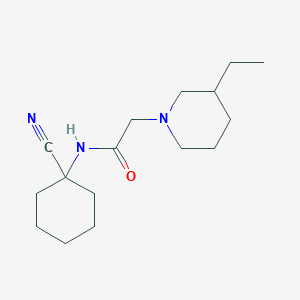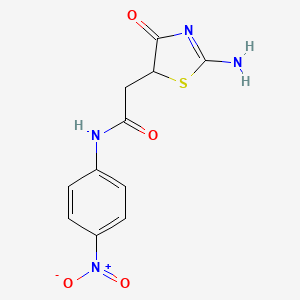
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Piperidine is a six-membered ring with one nitrogen atom, known for its use in various pharmaceuticals .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It’s highly soluble in water and other polar solvents . The specific reactions involving(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone are not available in the literature I have access to. Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 330.2±35.0 °C at 760 mmHg, and a flash point of 153.5±25.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Methods : The synthesis of related compounds, such as (1H-benzimidazol-2-yl)(phenyl)methanone, involves novel tandem annulation reactions under mild conditions (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011). Another synthesis approach for related compounds like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride uses piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding reasonable overall yields (Zheng Rui, 2010).
- Crystal Structures : The crystal structures of related compounds, such as bis(4-(1H-imidazol-1-yl) phenyl)methanone, have been determined, revealing specific geometric and intermolecular interaction details (Gao‐feng Wang, Shu-Wen Sun, Xiao Zhang, & Shuanggan Sun, 2017).
Biological Activities
- Antimicrobial and Antimycobacterial Properties : Studies have demonstrated that compounds like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones exhibit significant antimicrobial and antimycobacterial activities. Certain derivatives have shown potency comparable to standard drugs like ciprofloxacin and ethambutol (B. Narasimhan, D. Sharma, Pradeep Kumar, P. Yogeeswari, & D. Sriram, 2011).
- Antioxidant and Antimicrobial Activities : Another research involving derivatives of 1H-benzo[d]imidazole-2-carbonyl-2,3-dihydro-1H-pyrazole-4-carbonitrile and 1H-benzo[d]imidazol-5-yl)(phenyl)methanones showed significant antioxidant and antimicrobial activities. The study also included quantitative structure–activity relationships and molecular docking (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, & M. A. Rehim, 2012).
Chemical Reactions and Synthesis
- Synthesis of Derivatives : Research on the synthesis of imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds, highlights various chemical reaction pathways and applications of these compounds (S. Ohta, S. Hayakawa, K. Nishimura, & M. Okamoto, 1987).
- Novel Synthesis Methods : New methods for preparing related compounds like (2-aminopyridin-4-yl)methanol showcase innovative approaches in synthesizing these complex molecules (A. Lifshits, P. N. Ostapchuk, & V. K. Brel, 2015).
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, research into new imidazole derivatives, such as (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone, could be a promising future direction.
Eigenschaften
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-2-23-17-6-4-3-5-16(17)18(22)21-10-7-15(8-11-21)13-20-12-9-19-14-20/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHWBRRKVMLLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)




![1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2816680.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816688.png)